4-(2-fluorophenyl)butanal
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Overview
Description
4-(2-fluorophenyl)butanal is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)butanal can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(2-fluorophenyl)butanoic acid
Reduction: 4-(2-fluorophenyl)butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-fluorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)butanal depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)butanal
- 4-(2-bromophenyl)butanal
- 4-(2-methylphenyl)butanal
Comparison
4-(2-fluorophenyl)butanal is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
925442-79-1 |
---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
4-(2-fluorophenyl)butanal |
InChI |
InChI=1S/C10H11FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2 |
InChI Key |
HSBGTPQYNCFXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC=O)F |
Purity |
95 |
Origin of Product |
United States |
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